molecular formula C24H30N6O3 B2925783 4-cyclopropyl-1-(2-methoxyethyl)-3-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2199371-53-2

4-cyclopropyl-1-(2-methoxyethyl)-3-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2925783
CAS No.: 2199371-53-2
M. Wt: 450.543
InChI Key: NBXFXPWZJBLKDG-UHFFFAOYSA-N
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Description

4-cyclopropyl-1-(2-methoxyethyl)-3-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound with a unique structure that includes a cyclopropyl group, a methoxyethyl group, and a pyrazole ring

Scientific Research Applications

4-cyclopropyl-1-(2-methoxyethyl)-3-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as its effects on specific enzymes or receptors. In medicine, it could be investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways. In industry, it may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Preparation Methods

The synthesis of 4-cyclopropyl-1-(2-methoxyethyl)-3-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves multiple steps, including the formation of the cyclopropyl group, the attachment of the methoxyethyl group, and the incorporation of the pyrazole ring. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups with other groups.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-1-(2-methoxyethyl)-3-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in specific biological pathways. The exact molecular targets and pathways involved depend on the specific context in which the compound is studied.

Comparison with Similar Compounds

Compared to other similar compounds, 4-cyclopropyl-1-(2-methoxyethyl)-3-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one has unique structural features that may confer specific properties Similar compounds may include other triazole derivatives or compounds with similar functional groups

Properties

IUPAC Name

4-cyclopropyl-2-(2-methoxyethyl)-5-[1-(5-methyl-1-phenylpyrazole-4-carbonyl)piperidin-3-yl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O3/c1-17-21(15-25-30(17)20-8-4-3-5-9-20)23(31)27-12-6-7-18(16-27)22-26-28(13-14-33-2)24(32)29(22)19-10-11-19/h3-5,8-9,15,18-19H,6-7,10-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXFXPWZJBLKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCCC(C3)C4=NN(C(=O)N4C5CC5)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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